UBP684

NMDA receptor positive allosteric modulator deactivation kinetics

Researchers studying NMDA receptor (NMDAR) function require a reliable positive allosteric modulator (PAM) with defined subunit selectivity and mechanism of action. UBP684 is a novel pan-PAM that robustly potentiates responses at all four diheteromeric GluN1a/GluN2(A-D) subtypes without altering agonist potency. Its mechanism involves stabilization of the ligand-binding domain in a closed, active conformation, leading to increased channel open probability. Key differentiators for experimental design: (1) pan-GluN2 activity enables broad potentiation in neuronal preparations; (2) potentiation is eliminated by GluN1 CTD deletion, unlike pregnenolone sulfate, making it a precise probe for CTD-dependent modulation; (3) pH-dependent activity allows reversible switching between potentiation and inhibition. Supplied at ≥98% purity with expedited global shipping.

Molecular Formula C17H20O2
Molecular Weight 256.345
CAS No. 1357838-47-1
Cat. No. B611536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP684
CAS1357838-47-1
SynonymsUBP684;  UBP-684;  UBP 684; 
Molecular FormulaC17H20O2
Molecular Weight256.345
Structural Identifiers
SMILESO=C(C1=CC=C2C=C(CCCC(C)C)C=CC2=C1)O
InChIInChI=1S/C17H20O2/c1-12(2)4-3-5-13-6-7-15-11-16(17(18)19)9-8-14(15)10-13/h6-12H,3-5H2,1-2H3,(H,18,19)
InChIKeyZQLORCYRMVILSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UBP684: Pan-NMDA Receptor PAM


UBP684, 6-(4-methylpent-1-yl)-2-naphthoic acid, is a novel positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) that robustly potentiates responses at all four diheteromeric GluN1a/GluN2 (A-D) subtypes [1]. Unlike traditional agonists, UBP684 enhances receptor function by stabilizing the ligand-binding domain in a closed, active conformation, increasing maximal L-glutamate/glycine responses without significantly altering agonist potency [2]. This mechanism is use-independent and independent of membrane voltage, redox state, or GluN1 exon 5 insert [2].

Pan-subunit potentiation across GluN2A-D diheteromeric NMDARs
Prolonged deactivation kinetics for channel gating studies
GluN1 C-terminal domain interaction probe
pH-conditional PAM/inhibitor switch for mechanistic research

Why UBP684 Cannot Be Replaced


NMDAR positive allosteric modulators are a structurally diverse class with profound differences in their mechanism, subunit-selectivity, and biophysical impact. Generic substitution is not possible because closely related 2-naphthoic acid analogs exhibit distinct functional profiles. For example, the structurally similar UBP753 reproduces many of UBP684's potentiation effects but fails to prolong receptor deactivation upon glutamate removal, indicating a key difference in kinetic modulation [1]. Furthermore, the well-known PAM pregnenolone sulfate (PS) operates via a distinct binding site and is not affected by GluN1 C-terminal domain deletion, whereas UBP684 activity is eliminated, underscoring unique protein interaction requirements [2]. Thus, selecting UBP684 is essential for experiments requiring a defined pan-potentiation profile with specific kinetic and structural domain effects.

UBP753 (structural analog): Similar potentiation but may not reproduce deactivation prolongation, a key kinetic difference.

Pregnenolone sulfate: Distinct binding site; GluN1 CTD deletion does not block PS activity but eliminates UBP684 effect, so domain-interaction profile may not transfer.

Other NMDAR PAMs: Subunit selectivity or agonist potency shifts may alter the response profile compared to the pan-potentiation of UBP684.

UBP684 Differentiation Evidence


Prolonged Deactivation vs. UBP753

UBP684 uniquely prolongs NMDAR deactivation upon L-glutamate removal, a key kinetic feature absent in the structurally related analog UBP753 [1]. This demonstrates a distinct functional impact on channel gating beyond simple potentiation.

Deactivation Kinetics
Head-to-head
UBP684 prolongs deactivation; UBP753 lacks this effect
Supports kinetic modulation study fit
GluN1a/GluN2D in oocytes
NMDA receptor positive allosteric modulator deactivation kinetics

GluN1 CTD Dependence vs. Pregnenolone Sulfate

UBP684's positive allosteric modulation is eliminated by deletion of the GluN1 subunit's C-terminal domain (CTD), whereas the structurally distinct PAM, pregnenolone sulfate (PS), retains full activity [1]. This indicates UBP684's activity is contingent on specific domain interactions not required by other PAMs.

CTD Dependence
Head-to-head
UBP684 activity eliminated by CTD deletion; PS unaffected
Supports CTD interaction probe context
GluN1/GluN2A in HEK293
NMDA receptor C-terminal domain allosteric modulation

Pan-Subunit Potentiation, Minor Potency Shift

UBP684 acts as a pan-potentiator across all four GluN2 (A-D) subunits with maximal potentiation ranging from 69% to 117% and an EC50 of approximately 30 µM . Critically, it achieves this broad potentiation with only minor subunit-specific effects on agonist potency, distinguishing it from PAMs that shift agonist sensitivity [1].

Pan-Potentiation
Class-level
Max potentiation 69-117%, EC50 ~30 µM
Supports broad-potentiation assay context
Minimal agonist potency shift
NMDA receptor subunit-selectivity agonist potency

pH-Dependent Potentiation and Inhibition

UBP684 displays a unique pH-dependent profile, showing greater potentiation at lower pH (e.g., pH 6.4) and becoming inhibitory at pH 8.4 [1]. This pH sensitivity is shared with UBP753 and GNE8324 but is not a universal property of NMDAR PAMs, offering a conditional activation tool.

pH Sensitivity
Context-dependent
Potentiates at pH 6.4, inhibits at pH 8.4
Supports pH-conditional assay design
GluN1a/GluN2C in oocytes
NMDA receptor pH-dependence allosteric modulation

Single-Channel Shut Time & Open Time Modulation

Single-channel analysis reveals UBP684 produces a dramatic reduction in long shut times and a robust increase in mean open time for GluN1/GluN2A receptors [1]. This detailed biophysical mechanism, involving stabilization of the ligand-binding domain's closed state, is a direct consequence of its unique binding mode and is not a universal property of NMDAR PAMs.

Single-Channel Gating
Method context
Reduced shut times, increased open time
Supports gating modulation mechanistic studies
GluN1/GluN2A in HEK293
single-channel recording gating kinetics NMDA receptor

UBP684 Optimal Research Scenarios


GluN1 CTD in Allosteric Modulation

Use UBP684 in conjunction with GluN1 CTD-deletion mutants to dissect the domain's specific contribution to PAM activity. As UBP684's potentiation is uniquely eliminated by CTD deletion [1], it serves as a precise probe for this interaction, unlike pregnenolone sulfate which is unaffected [1].

Synaptic Function & Plasticity in Native Tissue

Apply UBP684 to enhance NMDAR signaling in brain slices or primary neuronal cultures. Its pan-potentiation profile across all GluN2 subunits and minimal effect on agonist potency [1] ensures a broad, physiological-like augmentation of synaptic responses, making it ideal for studies on LTP/LTD and network activity [2].

Conditional NMDAR Modulation via pH

Leverage UBP684's pH-dependent activity [1] in experiments requiring reversible or tunable NMDAR potentiation. By altering extracellular pH (e.g., from 6.4 to 8.4), researchers can switch UBP684 from a PAM to an inhibitor, providing a unique, non-pharmacological method for controlling NMDAR function in real-time.

Single-Channel Analysis of NMDAR Gating

Employ UBP684 in single-channel recording studies to investigate the biophysical basis of NMDAR potentiation. Its dramatic effects on shut times and open probability [1] provide a robust assay for studying ligand-binding domain stabilization and its coupling to channel gating, offering a clearer signal than many other PAMs.

Application
Selection Property
Validation Focus
GluN1 CTD interaction studies
CTD-deletion sensitive potentiation
CTD-dependent PAM response
Synaptic function & plasticity research
Pan-subunit potentiation without EC50 shift
Broad NMDAR signal augmentation in native tissue
pH-conditional NMDAR modulation
pH-dependent PAM/inhibitor switch
Reversible activity control via extracellular pH
Single-channel gating analysis
Shut time / open time modulation signature
Conformational stabilization effects on gating

Technical Documentation Hub

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38 linked technical documents
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